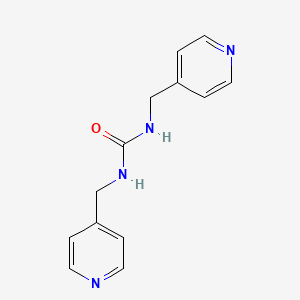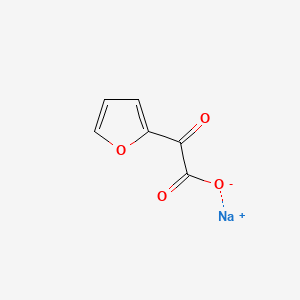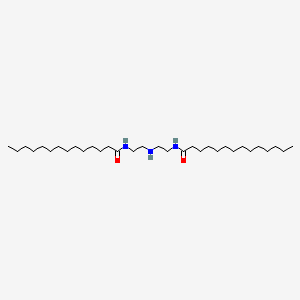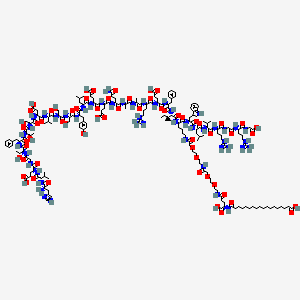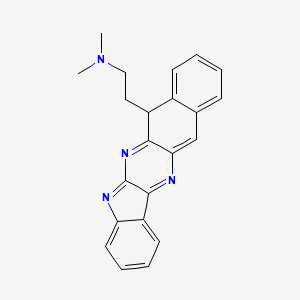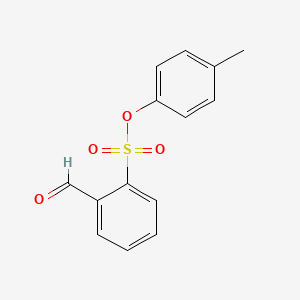
1-(2-Pyridyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Piridil)ciclohexan-1-ol es un compuesto orgánico con la fórmula molecular C11H15NO. Presenta un anillo de ciclohexano sustituido con un grupo hidroxilo y un anillo de piridina en la posición 1.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1-(2-Piridil)ciclohexan-1-ol se puede sintetizar a través de varios métodos. Un enfoque común involucra la reacción de bromuro de 2-piridilmagnesio con ciclohexanona. La reacción normalmente se lleva a cabo en condiciones anhidras y requiere el uso de un solvente adecuado como éter dietílico o tetrahidrofurano (THF). La mezcla de reacción generalmente se agita a bajas temperaturas para asegurar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 1-(2-Piridil)ciclohexan-1-ol puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-Piridil)ciclohexan-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar el derivado de ciclohexano correspondiente.
Sustitución: El anillo de piridina puede experimentar reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los reactivos electrófilos como el bromo (Br2) y el ácido nítrico (HNO3) se pueden emplear para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de 1-(2-piridil)ciclohexanona.
Reducción: Formación de 1-(2-piridil)ciclohexano.
Sustitución: Formación de varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
1-(2-Piridil)ciclohexan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Piridil)ciclohexan-1-ol implica su interacción con objetivos moleculares específicos. El grupo hidroxilo y el anillo de piridina juegan papeles cruciales en su unión a enzimas y receptores. El compuesto puede modular varias vías bioquímicas, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
Ciclohexanol: Un simple derivado de ciclohexano con un grupo hidroxilo.
2-Piridilciclohexano: Un compuesto con un anillo de piridina unido a un anillo de ciclohexano pero que carece del grupo hidroxilo.
1-(2-Piridil)etanol: Un compuesto con un anillo de piridina similar pero una cadena alquílica diferente.
Singularidad
1-(2-Piridil)ciclohexan-1-ol es único debido a la presencia de un grupo hidroxilo y un anillo de piridina, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
41727-18-8 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-pyridin-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-11(7-3-1-4-8-11)10-6-2-5-9-12-10/h2,5-6,9,13H,1,3-4,7-8H2 |
Clave InChI |
PLANJDCYAMHXKN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


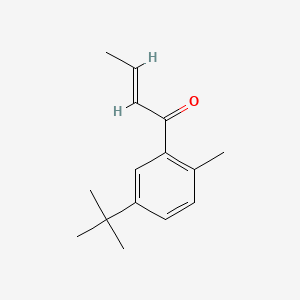
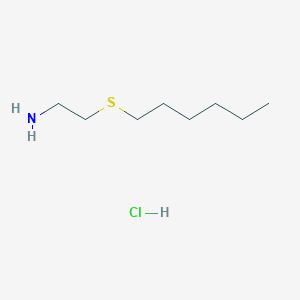
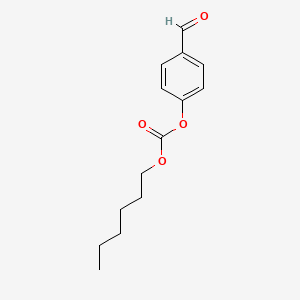

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
